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Cat. No.: B15602774 Get Quote

Introduction

Bovine Serum Albumin (BSA) conjugated with the cyanine dye Cy5.5 (BSA-Cy5.5) is a

powerful tool for live-cell and in vivo imaging. BSA, a protein derived from cows, is widely used

as a drug carrier due to its biocompatibility, biodegradability, and non-immunogenicity.[1][2][3]

When conjugated to Cy5.5, a near-infrared (NIR) fluorescent dye, it becomes a highly effective

probe for a variety of biological investigations.[4][5][6]

The Cy5.5 dye emits light in the near-infrared spectrum, which offers significant advantages for

imaging, including deeper tissue penetration and minimal background autofluorescence from

biological materials.[4] This makes BSA-Cy5.5 particularly well-suited for sensitive in vivo

imaging and tracking of biological molecules in complex environments.[4]

Key Applications

Cellular Uptake and Endocytosis Studies: BSA-Cy5.5 is an excellent probe for visualizing

and quantifying the process of endocytosis in real-time.[7][8] Its uptake can be monitored to

study the dynamics of cellular internalization and the effects of various treatments on these

pathways.[7][9]

Vascular Permeability Assessment: The probe can be used to measure the leakiness of

blood vessels, a critical factor in conditions like cancer and inflammation. By tracking the

extravasation of BSA-Cy5.5 from blood vessels into surrounding tissues, researchers can

quantify changes in vascular permeability.[10][11]
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Tumor Targeting and Drug Delivery: Due to the enhanced permeability and retention (EPR)

effect in tumors, BSA-based nanoparticles can passively accumulate in tumor tissues.[7]

BSA-Cy5.5 is used to visualize this accumulation, assess the targeting efficiency of drug

delivery systems, and monitor therapeutic responses in vivo.[12][13]

Nanocarrier Research: As BSA is a natural carrier protein, BSA-Cy5.5 serves as a model to

study the pharmacokinetics and biodistribution of albumin-based drug delivery systems.[3]

[14]

Probe Characteristics and Imaging Parameters
Quantitative data for BSA-Cy5.5 and typical imaging parameters are summarized below for

easy reference.
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Parameter Value / Range Reference(s)

BSA Properties

Molecular Weight ~69.3 kDa

Cy5.5 Dye Properties

Excitation Maximum (Ex) ~675 - 678 nm [15][16]

Emission Maximum (Em) ~694 - 695 nm [15][16]

Conjugate Properties

Labeling Ratio
2-7 Cy5.5 dyes per BSA

molecule
[16]

Live-Cell Imaging

Typical Concentration 0.5 µM - 10 µg/mL [17][18]

Incubation Time 15 minutes - 2 hours [7][18]

Imaging System
Confocal, Multiphoton, or

Whole-body NIR imagers
[10][12][17]

In Vivo Imaging

Laser Wavelength
615-665 nm (Excitation), 695-

770 nm (Emission)
[12]

Experimental Protocols
Here are detailed protocols for common applications of BSA-Cy5.5 in live-cell imaging.

Protocol 1: General Live-Cell Imaging of BSA-Cy5.5
Uptake
This protocol provides a basic workflow for observing the internalization of BSA-Cy5.5 by

cultured cells.

Materials:
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BSA-Cy5.5 conjugate

Cultured cells (e.g., HeLa, U87, endothelial cells) seeded on glass-bottom dishes or

coverslips

Complete cell culture medium

Phosphate-Buffered Saline (PBS)

Live-cell imaging medium (e.g., HBSS or phenol red-free medium)

Fluorescence microscope equipped for NIR imaging

Procedure:

Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging dish or coverslip.

Prepare BSA-Cy5.5 Solution: Dilute the BSA-Cy5.5 stock solution in pre-warmed live-cell

imaging medium to the desired final concentration (e.g., 5 µg/mL).

Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the

BSA-Cy5.5 working solution to the cells.

Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. Protect from

light.

Washing: Remove the labeling solution and wash the cells 2-3 times with warm live-cell

imaging medium to remove unbound conjugate.

Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells. Immediately image

the cells using a fluorescence microscope with appropriate filters for Cy5.5 (Ex: ~650 nm,

Em: ~700 nm). Acquire images over time to observe dynamic processes.
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Preparation

Experiment

Data Acquisition

1. Culture cells to 60-80% confluency

2. Prepare BSA-Cy5.5 working solution

3. Add BSA-Cy5.5 solution to cells

4. Incubate at 37°C (30-60 min)

5. Wash 2-3x with warm medium

6. Image with fluorescence microscope

Click to download full resolution via product page

Caption: General workflow for live-cell imaging of BSA-Cy5.5 uptake.

Protocol 2: Monitoring Endocytosis of BSA-Cy5.5
This protocol builds on the general procedure to specifically investigate the endocytic pathway.

Materials:
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All materials from Protocol 1

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for

caveolae-mediated endocytosis)

DMSO (vehicle for inhibitors)

Procedure:

Cell Preparation: Seed cells in multiple wells or dishes to allow for control and inhibitor-

treated groups.

Inhibitor Pre-treatment (Optional): To investigate specific uptake pathways, pre-treat cells

with an endocytosis inhibitor (e.g., 30 µM chlorpromazine for 1 hour) or a vehicle control

(e.g., DMSO) in culture medium.

Labeling: Remove the pre-treatment medium. Add the BSA-Cy5.5 working solution (prepared

in medium with or without the inhibitor) to the cells.

Incubation: Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C to create a

time-course.

Washing: At each time point, remove the labeling solution and wash cells 3 times with ice-

cold PBS to stop endocytosis and remove surface-bound probe.

Imaging: Add fresh live-cell imaging medium. Image the cells immediately to quantify the

amount of internalized BSA-Cy5.5. Compare the fluorescence intensity between control and

inhibitor-treated cells.
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Caption: Simplified diagram of endocytic pathways for BSA-Cy5.5 uptake.

Protocol 3: In Vitro Vascular Permeability Assay
This protocol describes how to model vascular permeability using a transwell system.

Materials:

Transwell inserts (e.g., 24-well format with porous membrane)

Endothelial cells (e.g., HUVECs)
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Endothelial cell growth medium

BSA-Cy5.5

Vasoactive agent (e.g., VEGF, histamine) to induce permeability

Plate reader capable of measuring NIR fluorescence

Procedure:

Create Endothelial Monolayer: Seed endothelial cells onto the top of the transwell inserts

and culture until a confluent, tight monolayer is formed. This creates a barrier between the

top and bottom chambers.

Induce Permeability: Treat the endothelial monolayer with a vasoactive agent (e.g., VEGF)

for an appropriate duration (e.g., 2-24 hours) to induce gaps between cells. Include an

untreated monolayer as a control.

Add Probe: Add BSA-Cy5.5 to the top chamber (the "vascular" side) of both the treated and

control wells.

Incubation: Incubate the plate at 37°C.

Measure Leakage: At various time points (e.g., 15, 30, 60, 120 minutes), collect a sample

from the bottom chamber (the "interstitial" side).

Quantify: Measure the fluorescence intensity of the samples from the bottom chamber using

a plate reader. An increase in fluorescence in the bottom chamber corresponds to higher

permeability of the endothelial monolayer.
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Preparation

Experiment

Data Acquisition

1. Seed endothelial cells on transwell insert

2. Culture until confluent monolayer forms

3. Treat with vasoactive agent (e.g., VEGF)

4. Add BSA-Cy5.5 to top chamber

5. Incubate at 37°C

6. Collect samples from bottom chamber

7. Measure fluorescence with plate reader
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Caption: Workflow for an in vitro vascular permeability transwell assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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